Clomesone
Overview
Description
- Clomesone is not a naturally occurring metabolite; it is found only in individuals exposed to this compound or its derivatives. Technically, this compound is part of the human exposome , which encompasses all exposures an individual experiences throughout their lifetime and how those exposures relate to health .
Scientific Research Applications
- Clomesone’s applications span several scientific fields:
Chemistry: Its unique properties may make it useful as a reagent or catalyst in synthetic chemistry.
Biology: Researchers might explore its effects on cellular processes or biological systems.
Medicine: Investigating its potential therapeutic properties could be valuable.
Industry: this compound may find applications in specialized chemical processes.
Mechanism of Action
Target of Action
Clomesone primarily targets DNA . DNA, or deoxyribonucleic acid, is a molecule that carries most of the genetic instructions used in the development, functioning, and reproduction of all known living organisms and many viruses. It is the hereditary material in humans and almost all other organisms.
Mode of Action
This compound is a chloroethylating agent . Chloroethylation is a type of alkylation reaction that involves the addition of a chloroethyl group to a molecule. In the case of this compound, it is believed to interact with its target, DNA, through chloroethylation . This interaction can lead to changes in the DNA molecule, potentially affecting its function.
Biochemical Pathways
It is known that chloroethylation can lead to the formation of cross-links in dna . This can disrupt the normal functioning of the DNA molecule and affect various biochemical pathways downstream.
Result of Action
It has been shown to be effective against p388 leukemia in vivo . This suggests that this compound may have anti-tumor activity. It was also found to cause myelosuppression, a condition in which bone marrow activity is decreased, resulting in fewer red and white blood cells and platelets .
Biochemical Analysis
Biochemical Properties
Clomesone plays a significant role in biochemical reactions by chloroethylating DNA. It interacts with various biomolecules, including DNA and proteins. The primary interaction involves the alkylation of DNA, which leads to the formation of cross-links that inhibit DNA replication and transcription . This interaction is crucial for its cytotoxic effects on tumor cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate p53, a tumor suppressor protein, leading to the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chloroethylate DNA, leading to the formation of DNA cross-links. These cross-links prevent the proper functioning of DNA polymerases, thereby inhibiting DNA replication and transcription. This compound also inhibits DNA repair enzymes, which exacerbates the DNA damage and promotes cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable in vitro, but its activity can decrease due to degradation. Long-term exposure to this compound has been shown to cause sustained DNA damage and prolonged cell cycle arrest. In vivo studies have demonstrated that this compound’s anti-tumor activity is time-dependent, with peak effects observed within a specific timeframe after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits moderate anti-tumor activity with minimal toxicity. At higher doses, the compound can cause significant myelosuppression and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve optimal anti-tumor activity without causing excessive toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA repair and apoptosis. It interacts with enzymes such as DNA polymerases and DNA repair enzymes. This compound’s alkylating activity affects metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells. This compound’s localization within cells is crucial for its cytotoxic effects, as it needs to reach the nucleus to chloroethylate DNA .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its DNA-damaging effects. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can interact with proteins involved in DNA repair and apoptosis. Post-translational modifications and targeting signals may influence this compound’s localization and activity within cells .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for clomesone are not widely documented. industrial production methods likely involve specialized chemical processes to create this compound.
Chemical Reactions Analysis
- Clomesone may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive due to limited information.
- Major products formed from these reactions would depend on the specific reaction type and conditions, but detailed studies are lacking.
Comparison with Similar Compounds
- Clomesone’s uniqueness lies in its scarcity and limited documentation. Similar compounds are not well-defined, making direct comparisons challenging.
Properties
IUPAC Name |
2-chloroethyl methylsulfonylmethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSPJCWCBQHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236979 | |
Record name | Clomesone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |
Record name | CLOMESONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
88343-72-0 | |
Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomesone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomesone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clomesone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOMESONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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